molecular formula C19H14Cl2N4O3S B5485965 4-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]-N-pyrimidin-2-ylbenzenesulfonamide

4-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]-N-pyrimidin-2-ylbenzenesulfonamide

Cat. No.: B5485965
M. Wt: 449.3 g/mol
InChI Key: YYWXPSKNXWFWGG-FLIBITNWSA-N
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Description

4-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]-N-pyrimidin-2-ylbenzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pyrimidinyl group, and a benzenesulfonamide moiety. Its unique configuration allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]-N-pyrimidin-2-ylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichlorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to a series of reactions, including condensation with pyrimidine-2-amine and sulfonation, to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

4-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]-N-pyrimidin-2-ylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group can be replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxylamine). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

4-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]-N-pyrimidin-2-ylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]-N-pyrimidin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have a similar dichlorophenyl group but lack the pyrimidinyl and benzenesulfonamide moieties.

    Pyrimidinylbenzenesulfonamides: These compounds share the pyrimidinyl and benzenesulfonamide groups but may have different substituents on the phenyl ring.

Uniqueness

The uniqueness of 4-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]-N-pyrimidin-2-ylbenzenesulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]-N-pyrimidin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4O3S/c20-16-7-2-13(12-17(16)21)18(26)8-11-22-14-3-5-15(6-4-14)29(27,28)25-19-23-9-1-10-24-19/h1-12,22H,(H,23,24,25)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWXPSKNXWFWGG-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C\C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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